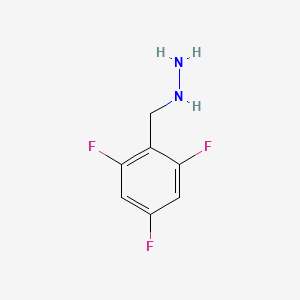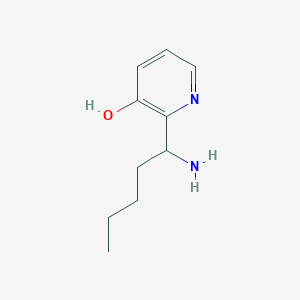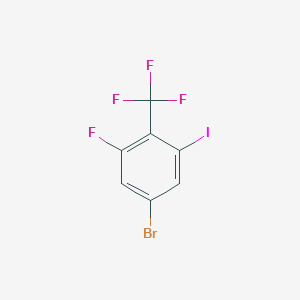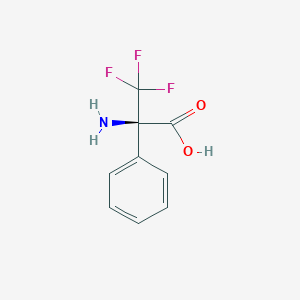
3,3,3-Trifluoro-2-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2-phenylalanine: is a fluorinated amino acid derivative It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the alanine side chain, and a phenyl group attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . This method ensures high stereoselectivity and yields non-racemic 3,3,3-Trifluoro-2-phenylalanine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,3-Trifluoro-2-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl amines or alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3,3,3-Trifluoro-2-phenylalanine is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The trifluoromethyl group can act as a probe in NMR spectroscopy, providing insights into molecular dynamics.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its incorporation into peptides and proteins can enhance their pharmacokinetic properties, making them more resistant to enzymatic degradation.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure contributes to improved chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 3,3,3-Trifluoro-2-phenylalanine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its binding affinity to enzymes and receptors. For example, it can act as a suicide inhibitor for pyridoxal-phosphate dependent enzymes . The compound’s unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, modulating its activity in biological systems.
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoroalanine: Lacks the phenyl group, making it less hydrophobic.
2,2,2-Trifluoro-1-phenylethanol: Contains a hydroxyl group instead of an amino group.
3,3,3-Trifluoro-2-fluoromethoxypropanoic acid: Contains a fluoromethoxy group instead of a phenyl group.
Uniqueness: 3,3,3-Trifluoro-2-phenylalanine stands out due to its combination of a trifluoromethyl group and a phenyl group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
(2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(13,7(14)15)6-4-2-1-3-5-6/h1-5H,13H2,(H,14,15)/t8-/m1/s1 |
Clé InChI |
FUPRWUOOEKSLDF-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


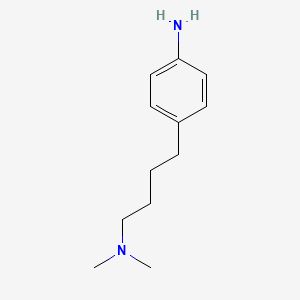
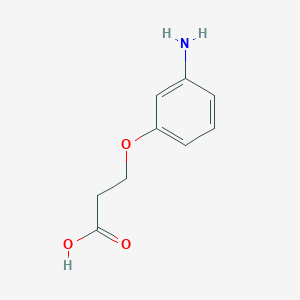
![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)
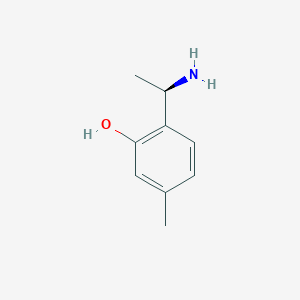

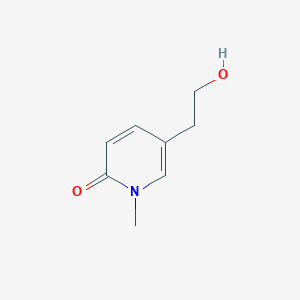

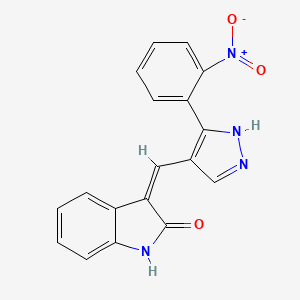
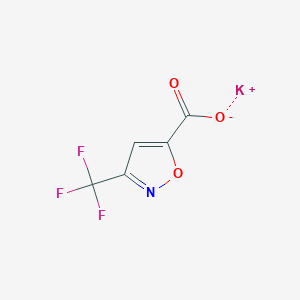
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)
